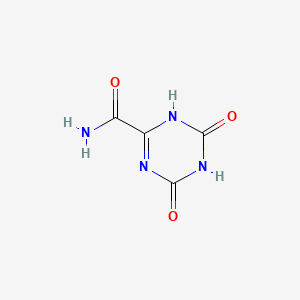
Allantoxanamide
Übersicht
Beschreibung
Allantoxanamide is a heteroarene and an aromatic amide . It is also known as 4,6-dioxo-1H-1,3,5-triazine-2-carboxamide .
Synthesis Analysis
Allantoxanamide is a uricase inhibitor . It is used in animal models for studying purine biosynthesis, drug-induced hyperuricemia, and hyperuricosuria . The prolonged duration of action of allantoxanamide as compared to oxonic acid is due to its elimination kinetics .Molecular Structure Analysis
The molecular formula of Allantoxanamide is C4H4N4O3 . It is also known as 2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide .Chemical Reactions Analysis
Allantoxanamide is a potent inhibitor of uricase activity both in vitro and in vivo . It blocks uricase and increases endogenously synthesized uric acid .Physical And Chemical Properties Analysis
Allantoxanamide has a molecular weight of 156.1 . Its density is predicted to be 2.19±0.1 g/cm3 . The storage temperature is 2-8°C . The pKa is predicted to be 4.60±0.70 .Wirkmechanismus
Target of Action
Allantoxanamide primarily targets the enzyme uricase . Uricase is responsible for the conversion of uric acid into allantoin in most mammals . In these species, the urinary end product of purine metabolism is uric acid .
Mode of Action
Allantoxanamide acts as an inhibitor of uricase . By blocking the activity of uricase, it prevents the conversion of uric acid into allantoin . This leads to an increase in the levels of endogenously synthesized uric acid .
Biochemical Pathways
The inhibition of uricase by allantoxanamide affects the purine metabolism pathway . Normally, uric acid, a product of purine metabolism, is converted into allantoin by uricase . In the presence of allantoxanamide, this conversion is blocked, leading to an accumulation of uric acid . This can result in hyperuricemia, a condition characterized by high levels of uric acid in the blood .
Pharmacokinetics
Allantoxanamide is eliminated by the kidneys with a half-life of 25.4 minutes . This is double the half-life of oxonate, a related compound, during the first 30 minutes after administration . The prolonged duration of action of allantoxanamide compared to oxonic acid is due to its elimination kinetics .
Result of Action
The primary result of allantoxanamide’s action is an increase in the levels of uric acid in the body . This can lead to conditions such as hyperuricemia and gout, which are characterized by high levels of uric acid in the blood and painful arthropathy, respectively .
Action Environment
The action of allantoxanamide can be influenced by various environmental factors. For instance, the rate of elimination of allantoxanamide can be affected by renal function, as it is primarily eliminated by the kidneys . Furthermore, the efficacy of allantoxanamide can be influenced by the presence of other drugs or compounds that may interact with uricase or affect purine metabolism .
Safety and Hazards
When handling Allantoxanamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4,6-dioxo-1H-1,3,5-triazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXJVORILFDIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219512 | |
| Record name | Allantoxanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allantoxanamide | |
CAS RN |
69391-08-8 | |
| Record name | Allantoxanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allantoxanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does allantoxanamide induce hyperuricemia and what are the downstream effects?
A1: Allantoxanamide is a potent uricase inhibitor, effectively elevating plasma uric acid levels by blocking the enzyme responsible for uric acid breakdown [, ]. This inhibition leads to hyperuricemia, which can have various downstream effects. Studies have shown that allantoxanamide-induced hyperuricemia can lead to:
- Renal dysfunction: This is attributed to the compound's nephrotoxicity, which further exacerbates hyperuricemia [].
- Cardiovascular effects: While the exact mechanisms are still being investigated, research suggests potential impacts on heart rate, blood pressure, and even myocardial infarction [, , ].
- Endothelial dysfunction: Allantoxanamide-induced hyperuricemia has been linked to impaired vascular function, particularly regarding nitric oxide production and insulin sensitivity [].
Q2: How does allantoxanamide impact the cardiovascular system in the context of hyperuricemia?
A2: Research indicates that allantoxanamide-induced hyperuricemia can lead to various cardiac changes. Some observed effects include:
- Bradycardia and prolonged Q-T intervals on electrocardiograms [].
- Decreased mean arterial blood pressure [].
- Potential for myocardial infarction and cardiac hypertrophy, although the exact mechanisms require further investigation [, ].
Q3: Are there any therapeutic interventions that can mitigate the negative effects of allantoxanamide-induced hyperuricemia?
A4: Research suggests that co-administration of allopurinol, a hypouricemic drug, can attenuate some of the adverse effects caused by allantoxanamide []. Specifically, allopurinol has been shown to:
- Reduce serum uric acid levels and normalize blood pressure [, ].
- Restore insulin sensitivity and improve vascular function [].
- Prevent or mitigate cardiac hypertrophy and improve myocardial flow rate [].
Q4: What are the limitations of using allantoxanamide in research?
A4: Despite its usefulness in inducing robust hyperuricemia, allantoxanamide has limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



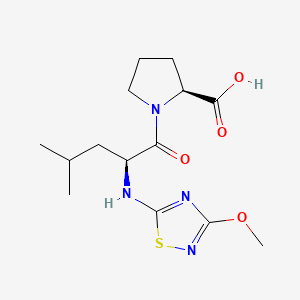
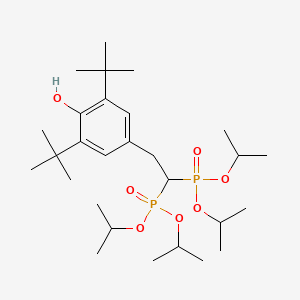

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)
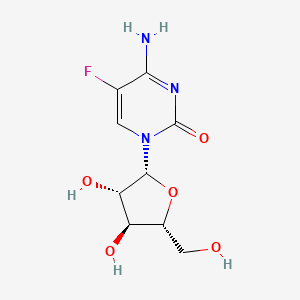

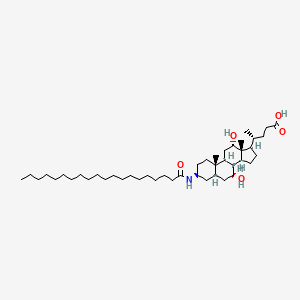

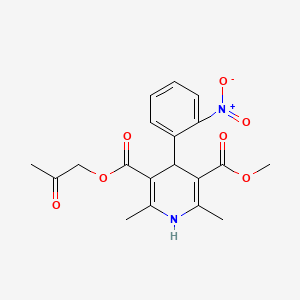



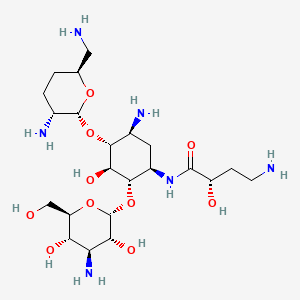
![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)